molecular formula C21H25N3O2S B11259112 N-cycloheptyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

N-cycloheptyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B11259112
M. Wt: 383.5 g/mol
InChI Key: IASXCIFNOJVGAL-UHFFFAOYSA-N
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Description

N-cycloheptyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a cycloheptyl group, a methoxyphenyl group, and a methylimidazo[2,1-b][1,3]thiazole core, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions. One common method includes the cyclization of a precursor compound with appropriate reagents under controlled conditions. For instance, the cyclization of a compound with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions can produce the desired imidazo[2,1-b][1,3]thiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis, which offers a rapid and efficient method for producing imidazo[2,1-b][1,3]thiazole derivatives. This method is catalyst-free and can be performed in green media, making it an environmentally friendly option .

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cycloheptyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation . The molecular pathways involved include the inhibition of enzyme activity and the modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[2,1-b][1,3]thiazole derivatives, such as:

Uniqueness

N-cycloheptyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the cycloheptyl and methoxyphenyl groups enhances its biological activity and potential therapeutic applications .

Properties

Molecular Formula

C21H25N3O2S

Molecular Weight

383.5 g/mol

IUPAC Name

N-cycloheptyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

InChI

InChI=1S/C21H25N3O2S/c1-14-19(20(25)22-16-7-5-3-4-6-8-16)27-21-23-18(13-24(14)21)15-9-11-17(26-2)12-10-15/h9-13,16H,3-8H2,1-2H3,(H,22,25)

InChI Key

IASXCIFNOJVGAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC4CCCCCC4

Origin of Product

United States

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